Cas no 1804417-31-9 (5-Cyano-4-methoxythiazole)

5-Cyano-4-methoxythiazole is a versatile heterocyclic compound featuring a cyano group and methoxy substitution on a thiazole backbone. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The electron-withdrawing cyano group enhances reactivity, enabling selective functionalization, while the methoxy substituent contributes to stability and solubility. This compound is commonly employed in the preparation of thiazole-based scaffolds for drug discovery, offering efficient pathways to target molecules. Its compatibility with various synthetic methodologies, including cross-coupling and nucleophilic substitution reactions, underscores its utility in organic and medicinal chemistry research.
5-Cyano-4-methoxythiazole structure
5-Cyano-4-methoxythiazole structure
商品名:5-Cyano-4-methoxythiazole
CAS番号:1804417-31-9
MF:C5H4N2OS
メガワット:140.163059234619
CID:4820637

5-Cyano-4-methoxythiazole 化学的及び物理的性質

名前と識別子

    • 5-Cyano-4-methoxythiazole
    • COC=1N=CSC=1C#N
    • インチ: 1S/C5H4N2OS/c1-8-5-4(2-6)9-3-7-5/h3H,1H3
    • InChIKey: YGSOZTWCGTVBHI-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(=C1C#N)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 141
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 74.2

5-Cyano-4-methoxythiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A059000255-500mg
5-Cyano-4-methoxythiazole
1804417-31-9 98%
500mg
$1,092.09 2022-04-02
Alichem
A059000255-250mg
5-Cyano-4-methoxythiazole
1804417-31-9 98%
250mg
$802.35 2022-04-02
Alichem
A059000255-1g
5-Cyano-4-methoxythiazole
1804417-31-9 98%
1g
$2,000.65 2022-04-02

5-Cyano-4-methoxythiazole 関連文献

5-Cyano-4-methoxythiazoleに関する追加情報

Introduction to 5-Cyano-4-methoxythiazole (CAS No. 1804417-31-9)

5-Cyano-4-methoxythiazole, identified by its Chemical Abstracts Service (CAS) number 1804417-31-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The structural features of 5-Cyano-4-methoxythiazole, particularly the presence of a cyano group at the 5-position and a methoxy group at the 4-position, contribute to its unique chemical properties and potential applications in drug discovery.

The synthesis of 5-Cyano-4-methoxythiazole involves multi-step organic reactions that highlight the versatility of thiazole derivatives. The introduction of the cyano group enhances the electrophilicity of the molecule, making it a valuable intermediate in the formation of more complex structures. Meanwhile, the methoxy group provides a site for further functionalization, allowing chemists to tailor the compound for specific biological targets. These attributes have made 5-Cyano-4-methoxythiazole a subject of interest in both academic and industrial research settings.

In recent years, 5-Cyano-4-methoxythiazole has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of antimicrobial agents. Thiazole derivatives are well-documented for their ability to interfere with bacterial and fungal cell wall synthesis, making them effective against a range of pathogens. The cyano and methoxy substituents in 5-Cyano-4-methoxythiazole may enhance its binding affinity to microbial enzymes, thereby improving its antimicrobial efficacy.

Furthermore, studies have indicated that 5-Cyano-4-methoxythiazole exhibits inhibitory activity against certain enzymes involved in cancer cell proliferation. The thiazole core is known to interact with biological macromolecules such as proteins and nucleic acids, which can disrupt key cellular processes. The unique substitution pattern in 5-Cyano-4-methoxythiazole may enable it to modulate enzyme activity or inhibit signal transduction pathways critical for tumor growth. Preliminary computational studies suggest that this compound could serve as a scaffold for designing novel anticancer drugs.

The pharmacokinetic properties of 5-Cyano-4-methoxythiazole are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing it into a viable drug candidate. Initial pharmacokinetic studies suggest that 5-Cyano-4-methoxythiazole has favorable solubility and stability characteristics, which are essential for oral or intravenous administration. However, further research is needed to optimize its bioavailability and minimize potential side effects.

From a synthetic chemistry perspective, 5-Cyano-4-methoxythiazole offers an excellent platform for exploring new reaction pathways and methodologies. The cyano group can participate in various transformations such as reduction to an amine or condensation reactions, while the methoxy group can undergo etherification or nucleophilic substitution. These reactivities make 5-Cyano-4-methoxythiazole a versatile building block for constructing more complex molecules with tailored properties.

The role of computational chemistry in studying 5-Cyano-4-methoxythiazole cannot be overstated. Advanced modeling techniques allow researchers to predict molecular interactions, optimize synthetic routes, and evaluate potential drug candidates before conducting expensive wet-lab experiments. For instance, molecular dynamics simulations have been used to analyze how 5-Cyano-4-methoxythiazole binds to target proteins, providing insights into its mechanism of action.

In conclusion, 5-Cyano-4-methoxythiazole (CAS No. 1804417-31-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into therapeutic agents. As research continues to uncover new applications and synthetic strategies, compounds like 5-Cyano-4-methoxythiazole will remain at the forefront of medicinal chemistry innovation.

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